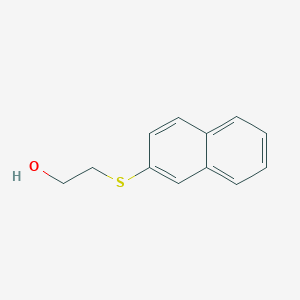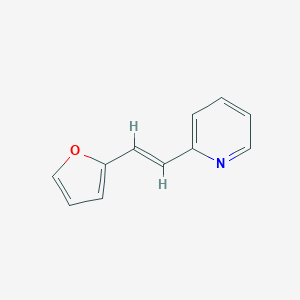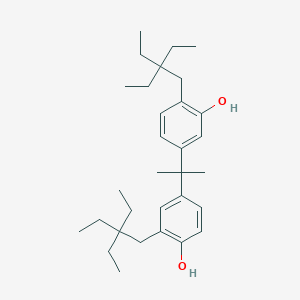
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- (commonly known as AO-80) is a synthetic antioxidant that is widely used in various industries. It is a phenolic compound that is commonly used as an additive in plastics, rubber, and petroleum products. AO-80 is known for its ability to prevent the oxidation of materials, which can lead to degradation and loss of quality.
Mecanismo De Acción
The mechanism of action of AO-80 is based on its ability to scavenge free radicals and prevent the oxidation of materials. AO-80 reacts with free radicals and other reactive oxygen species (ROS) to form stable products, preventing them from reacting with other molecules and causing oxidative damage. This mechanism of action makes AO-80 an effective antioxidant in a variety of applications.
Efectos Bioquímicos Y Fisiológicos
AO-80 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AO-80 can protect against oxidative stress in various cell types, including liver cells, brain cells, and heart cells. AO-80 has also been shown to protect against the development of atherosclerosis in animal models. In addition, AO-80 has been shown to have anti-inflammatory effects in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AO-80 has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. AO-80 is also a relatively inexpensive antioxidant compared to other commercially available antioxidants. However, AO-80 has some limitations. It is not soluble in water, which can limit its use in aqueous systems. In addition, AO-80 has been shown to interfere with some analytical techniques, such as the measurement of lipid peroxidation.
Direcciones Futuras
There are several future directions for research on AO-80. One area of interest is the development of new materials with improved oxidative stability using AO-80 as an additive. Another area of interest is the use of AO-80 as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further research is also needed to better understand the mechanism of action of AO-80 and its potential interactions with other compounds.
Métodos De Síntesis
AO-80 is synthesized by the reaction of octylphenol with 2,2-bis(4-hydroxyphenyl)propane in the presence of a catalyst. The reaction produces AO-80 as a white crystalline powder with a melting point of approximately 130-135°C. The purity of AO-80 can be increased through recrystallization.
Aplicaciones Científicas De Investigación
AO-80 is widely used in scientific research as an antioxidant. It is commonly used to prevent the oxidation of lipids and proteins in biological samples. AO-80 has also been shown to protect against oxidative stress in various cell types. In addition, AO-80 has been used in the development of new materials with improved oxidative stability.
Propiedades
Número CAS |
19546-20-4 |
|---|---|
Nombre del producto |
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- |
Fórmula molecular |
C31H48O2 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
2-(2,2-diethylbutyl)-5-[2-[3-(2,2-diethylbutyl)-4-hydroxyphenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-9-30(10-2,11-3)21-23-15-16-26(20-28(23)33)29(7,8)25-17-18-27(32)24(19-25)22-31(12-4,13-5)14-6/h15-20,32-33H,9-14,21-22H2,1-8H3 |
Clave InChI |
WBGDNDKJQZGXRE-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
SMILES canónico |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
Otros números CAS |
19546-20-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



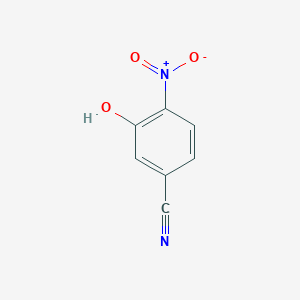
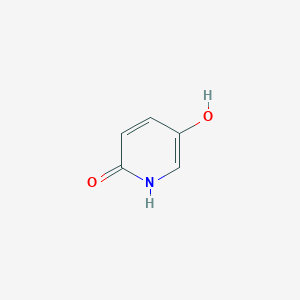
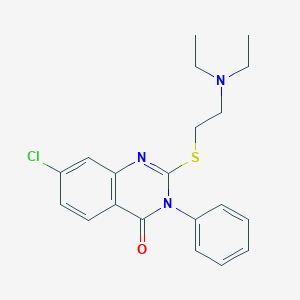
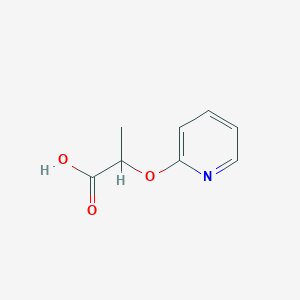
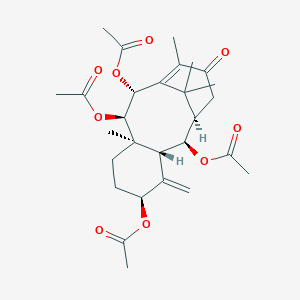
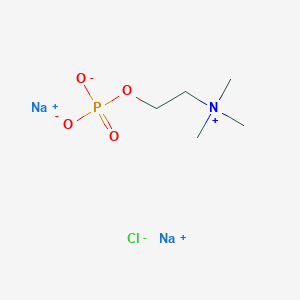
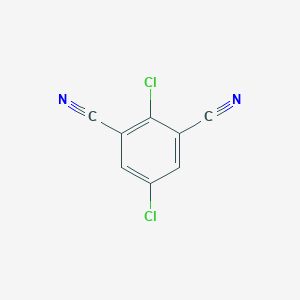
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
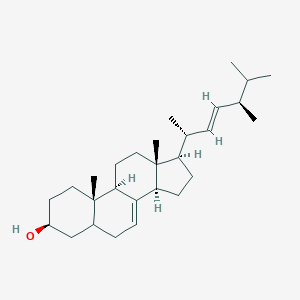
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
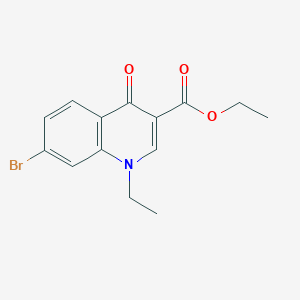
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
